molecular formula C22H28ClN3 B5235044 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine

1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine

Cat. No. B5235044
M. Wt: 369.9 g/mol
InChI Key: DFKXFCOAJZEVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a member of the piperazine family of compounds, which have been shown to have a wide range of biological activities. In

Mechanism of Action

1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It has also been shown to interact with other neurotransmitter systems, including the dopamine and norepinephrine systems. The exact mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine is still not fully understood, but it is believed to modulate the activity of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine has also been shown to increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. In addition, 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it readily available for research purposes. 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine has also been extensively studied, with a large body of literature available on its biological activities. However, 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine also has some limitations. It has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. In addition, 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine has been shown to have potential side effects, including sedation and motor impairment, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine has been shown to have promising results in animal studies and may be a potential treatment option for addiction in humans. Finally, further research is needed to fully understand the mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine and to identify any potential side effects or limitations of its use.

Synthesis Methods

1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine is synthesized through the reaction of 1-benzyl-4-piperidinone with 4-chlorobenzylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using column chromatography to obtain pure 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine. The synthesis of 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine has been well established and has been reported in several scientific publications.

Scientific Research Applications

1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-(4-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3/c23-20-6-8-21(9-7-20)25-14-16-26(17-15-25)22-10-12-24(13-11-22)18-19-4-2-1-3-5-19/h1-9,22H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKXFCOAJZEVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpiperidin-4-yl)-4-(4-chlorophenyl)piperazine

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